2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
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Description
Scientific Research Applications
Antifungal Activity
- Compounds similar to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol have shown promising antifungal abilities against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. This includes derivatives like 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenol (Zhang et al., 2016).
Antibacterial Activity
- Novel series of 2-substituted-aminomethyl-8-phenyl-pyrazolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-ones have been synthesized, exhibiting broad-spectrum antibacterial activity (Ranganath et al., 2011).
Anticancer Agents
- Several studies have synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing promising results against cancer cell lines (Rahmouni et al., 2016).
- Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested for their anticancer activity on human tumor breast cancer cell lines (Ghorab et al., 2014).
Antimicrobial Activity
- Research has focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial activities. These compounds have shown significant activity against various bacterial and fungal strains (El-sayed et al., 2017).
Radioprotective Activities
- Certain isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus bearing amino acid moieties have been synthesized and tested for in vitro anticancer activity and in vivo radioprotective activity (Ghorab et al., 2009).
properties
IUPAC Name |
2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCDTCWCGHTEOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol |
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